molecular formula C25H22BrFN2O3 B10942908 2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10942908
M. Wt: 497.4 g/mol
InChI Key: IIHCERDXHHCBOA-UHFFFAOYSA-N
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Description

2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method involves the reaction of 3,5-cyclohexanedione with 3-bromo-4-fluoro-benzaldehyde and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) under reflux conditions in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H22BrFN2O3

Molecular Weight

497.4 g/mol

IUPAC Name

2-amino-4-[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H22BrFN2O3/c1-25(2)10-19(30)23-21(11-25)32-24(29)18(12-28)22(23)17-9-15(26)6-7-20(17)31-13-14-4-3-5-16(27)8-14/h3-9,22H,10-11,13,29H2,1-2H3

InChI Key

IIHCERDXHHCBOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F)C(=O)C1)C

Origin of Product

United States

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